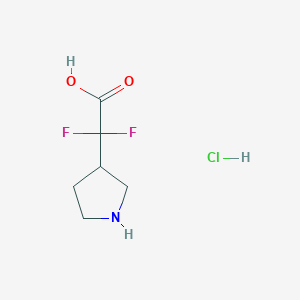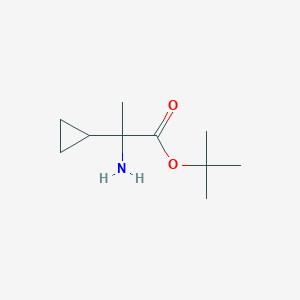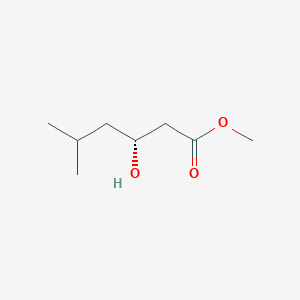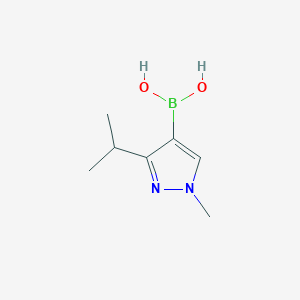
(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyrazole ring, which is further substituted with a methyl group and an isopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in the synthesis of complex organic molecules.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst. The resulting product is a pyrazole derivative without the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic acids (e.g., hydrochloric acid), transition metal catalysts (e.g., palladium on carbon), and solvents (e.g., methanol, water).
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding pyrazole derivative without the boronic acid group.
Applications De Recherche Scientifique
Chemistry: [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, boronic acids are known to interact with biomolecules such as enzymes and receptors. [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid may be used as a probe to study enzyme mechanisms or as a building block for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules used in various applications, including electronics and materials science.
Mécanisme D'action
The mechanism by which [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid exerts its effects is primarily through its ability to participate in carbon-carbon bond-forming reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions include the palladium catalyst and the halogenated substrate.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid used in organic synthesis with a methoxy group that provides different electronic properties.
2-Thienylboronic Acid: A boronic acid with a thiophene ring, used in the synthesis of heterocyclic compounds.
Uniqueness: [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to its pyrazole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pyrazole-containing compounds, which are important in pharmaceuticals and agrochemicals. Additionally, the presence of the methyl and isopropyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C7H13BN2O2 |
|---|---|
Poids moléculaire |
168.00 g/mol |
Nom IUPAC |
(1-methyl-3-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)7-6(8(11)12)4-10(3)9-7/h4-5,11-12H,1-3H3 |
Clé InChI |
SVLXAIHLUHTMEU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


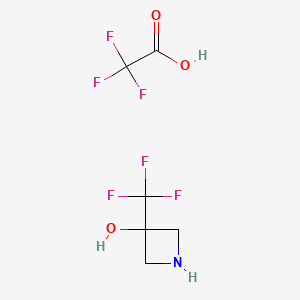
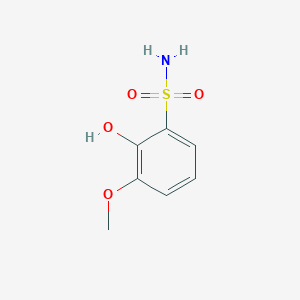
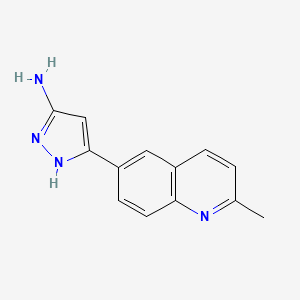
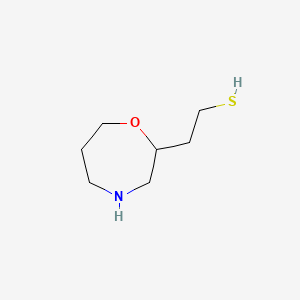
![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
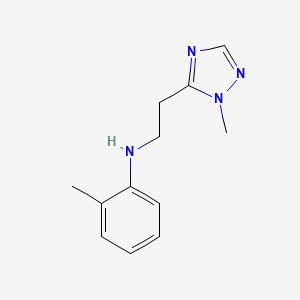
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
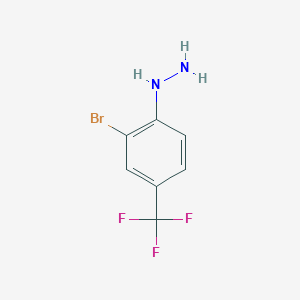
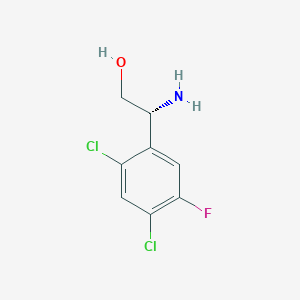
![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)
